molecular formula C24H20N2O5 B11014210 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide

2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide

Cat. No.: B11014210
M. Wt: 416.4 g/mol
InChI Key: YNYMFAHINZCKHM-NTUHNPAUSA-N
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Description

2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of amide chalcones. Chalcones are known for their diverse pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant properties

Preparation Methods

The synthesis of 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide typically involves a multi-step process. One common method includes the following steps :

    Formation of Intermediate: The reaction begins with the synthesis of an intermediate compound, such as N-(4-acetylphenyl)quinoline-3-carboxamide. This is achieved by reacting quinoline-3-carboxylic acid with thionyl chloride (SOCl₂), followed by the addition of 4-aminoacetophenone.

    Claisen-Schmidt Condensation: The intermediate is then subjected to a Claisen-Schmidt condensation reaction with piperonal in the presence of a KOH solution as a catalyst in ethanol. This step is often performed under ultrasonic irradiation to enhance the reaction efficiency.

Chemical Reactions Analysis

2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions typically yield alcohols or amines as major products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.

Scientific Research Applications

2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide has a wide range of scientific research applications :

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: It has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide involves its interaction with various molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cell cycle progression. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide can be compared with other similar compounds, such as :

    N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound also contains a benzodioxole ring and exhibits similar biological activities.

    Ethyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenoyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate: This compound has a similar structure but includes a thiophene ring and a bromophenyl group, which may result in different chemical and biological properties.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C24H20N2O5/c1-29-18-10-8-17(9-11-18)25-24(28)19-4-2-3-5-20(19)26-23(27)13-7-16-6-12-21-22(14-16)31-15-30-21/h2-14H,15H2,1H3,(H,25,28)(H,26,27)/b13-7+

InChI Key

YNYMFAHINZCKHM-NTUHNPAUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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